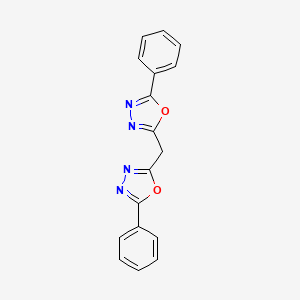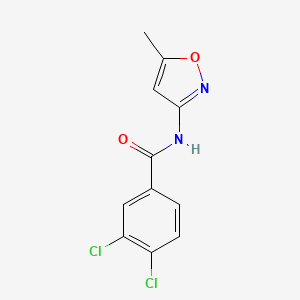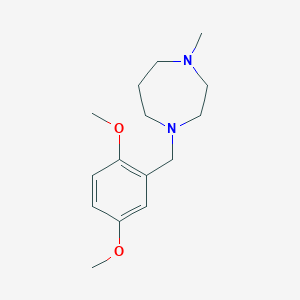![molecular formula C17H23N9 B5665377 4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B5665377.png)
4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-imidazol-4-ylmethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of highly specialized heterocyclic molecules, noted for their intricate molecular architecture and potential for bioactivity. Its structure suggests a complex synthesis process and a multifaceted chemical behavior profile, making it a subject of interest in materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of complex molecules like "4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-imidazol-4-ylmethyl)piperidine" often involves multi-step reactions, starting from simpler heterocyclic components. A representative example from the literature involves the synthesis of related bioactive heterocycles through condensation reactions, highlighting the importance of selecting appropriate starting materials and conditions for obtaining the desired compound (Thimmegowda et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by crystallography, revealing crucial details such as bond lengths, angles, and spatial arrangements. These details inform on the molecule's stability, reactivity, and potential interactions with biological targets. Studies like those by Boechat et al. (2016) provide insights into the non-planarity of similar molecules, indicative of the complex three-dimensional structures that influence their chemical and physical properties (Boechat et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with nucleophiles and electrophiles, facilitated by the presence of multiple heteroatoms. The synthesis and antibacterial activities of new piperidine substituted derivatives demonstrate the potential for these compounds to undergo various chemical transformations, leading to products with significant biological activities (Shin et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are key to understanding the behavior of these compounds under different conditions. These properties are determined through analytical techniques like X-ray crystallography and spectroscopy. For instance, the crystal structure studies provide insights into the solid-state characteristics and intermolecular interactions within the crystal lattice, impacting the compound's solubility and stability (Thimmegowda et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for the application of these compounds in synthesis and potential pharmaceuticals. Studies focusing on the synthesis and evaluation of derivatives highlight the versatility and reactivity of these molecules, offering insights into their potential utility in creating more effective compounds (Rajkumar et al., 2014).
Propriétés
IUPAC Name |
4-[4-cyclopropyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]-1-(1H-imidazol-5-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N9/c1-2-15(1)26-16(9-25-12-19-11-21-25)22-23-17(26)13-3-5-24(6-4-13)8-14-7-18-10-20-14/h7,10-13,15H,1-6,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZWBURNWPGLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2C3CCN(CC3)CC4=CN=CN4)CN5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide](/img/structure/B5665301.png)
![1-(cyclobutylcarbonyl)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5665309.png)
![2-(1H-benzimidazol-2-yl)-3-[(4-ethoxyphenyl)amino]acrylonitrile](/img/structure/B5665318.png)
![2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5665322.png)

![2-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]-8-methoxy-4-methylquinoline](/img/structure/B5665334.png)

![3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5665365.png)
![8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665369.png)
![{1-[4-(dimethylamino)benzyl]-2-naphthyl}formamide](/img/structure/B5665380.png)
![(1S*,5R*)-N-(3-fluorophenyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5665386.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrrolidinol](/img/structure/B5665404.png)
